2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane
Description
Properties
Molecular Formula |
C15H13BrO2 |
|---|---|
Molecular Weight |
305.17 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C15H13BrO2/c16-14-7-5-12(6-8-14)11-1-3-13(4-2-11)15-17-9-10-18-15/h1-8,15H,9-10H2 |
InChI Key |
BBAMNMLVUFORRK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-1,3-dioxolane typically involves the bromination of biphenyl followed by the formation of the dioxolane ring. One common method involves the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The brominated biphenyl is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The bromination step is carefully controlled to ensure selective bromination at the desired position on the biphenyl ring.
Chemical Reactions Analysis
Types of Reactions
2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while coupling reactions can produce extended biphenyl systems .
Scientific Research Applications
2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.
Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine atom and the dioxolane ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular processes, making the compound useful in research and development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Biphenyl Core
2-(2',3',4',5',6'-Pentafluoro-[1,1'-biphenyl]-4-yl)-1,3-dioxolane (3bp)
- Molecular Formula : C₁₅H₁₁F₅O₂
- Key Differences : Replacement of bromine with a pentafluorophenyl group.
- Impact: Electronic Effects: Fluorine's electron-withdrawing nature increases electrophilicity at the coupling site compared to bromine. Synthesis Yield: 71% via Ru-catalyzed C–H arylation, comparable to brominated analogs . Applications: Potential use in fluorinated liquid crystals or pharmaceuticals due to enhanced stability and lipophilicity.
2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane
- CAS Number : 873012-43-2
- Molecular Formula : C₁₇H₁₅BrCl₂O₃
- Key Differences: Bromomethyl and chlorophenoxy substituents introduce steric bulk and additional halogen bonding sites.
- Impact :
Functional Group Modifications
4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane
- Key Differences : Replacement of dioxolane with dioxane and addition of a benzyloxy group.
- Impact: Solubility: Increased oxygen content improves solubility in polar solvents like ethanol . NMR Data: Distinct δ 5.19 ppm (s, 2H) for benzyloxy protons, contrasting with the dioxolane protons in the parent compound (δ ~4.0–4.5 ppm) .
Ethyl 5-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)pentanoate (NO2-Bi-4-S-E)
- Key Differences : Nitro and ester terminal groups replace bromine and dioxolane.
- Impact: Crystallinity: Forms triclinic crystals (space group P-1), whereas brominated analogs may exhibit different packing due to halogen interactions . Applications: Nitro groups enhance charge-transfer properties, making this compound suitable for nonlinear optical materials.
Comparative Data Table
Reactivity and Stability Considerations
- Bromine vs. Fluorine : Bromine's lower electronegativity (vs. fluorine) reduces electron withdrawal, favoring oxidative addition in cross-couplings. However, fluorine improves thermal stability .
- Steric Effects : Bulky substituents (e.g., bromomethyl in CAS 873012-43-2) may slow reaction kinetics but enhance regioselectivity .
Biological Activity
2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane is a compound with potential biological activity that has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H13BrO2
- Molar Mass : 305.17 g/mol
- CAS Number : 214745-69-4
The biological activity of 2-(4'-bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane is largely attributed to its interaction with certain receptors and enzymes in the body. Preliminary studies suggest that it may act as a ligand for adrenergic receptors and has shown potential in inhibiting cholinesterase enzymes.
Biological Activity Overview
Research indicates that compounds similar to 2-(4'-bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane exhibit various biological activities including:
- Anticholinesterase Activity : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been observed, which is relevant for conditions like Alzheimer's disease.
- Antioxidant Properties : Potential to scavenge free radicals and reduce oxidative stress.
- Neuroprotective Effects : Some derivatives have shown neuroprotective properties in cellular models.
Case Study 1: Anticholinesterase Activity
A study demonstrated that derivatives of dioxolane compounds exhibited significant AChE inhibitory activity. The most potent compound showed an IC50 value comparable to established AChE inhibitors like donepezil. This suggests that 2-(4'-bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane could be explored further as a candidate for Alzheimer's treatment due to its ability to enhance cholinergic transmission by preventing acetylcholine breakdown .
Case Study 2: Neuroprotective Mechanisms
In vitro studies on neuroblastoma cells indicated that treatment with dioxolane derivatives led to reduced apoptosis and improved cell viability under oxidative stress conditions. This effect was attributed to the compound's ability to modulate signaling pathways associated with neuronal survival .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
